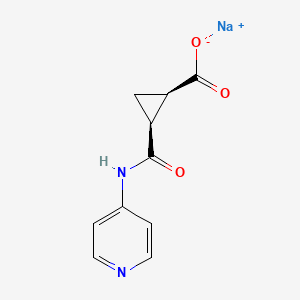

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate, commonly referred to as PCC, is a chemical compound that has been widely used in scientific research applications. PCC is a cyclopropane derivative that has been synthesized using various methods, and it exhibits unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Thermal and Spectroscopic Properties

Research on lanthanide complexes with pyridine-2,5-dicarboxylic acid has revealed significant thermal and spectroscopic properties. These complexes, including light lanthanides like La(III), Ce(III), and Nd(III), among others, exhibit stability up to certain temperatures and decompose into lanthanide oxalates and oxides upon further heating. Such studies are crucial for understanding the thermal stability and decomposition pathways of lanthanide complexes, which could be applied in materials science for designing thermally stable materials with specific optical properties (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

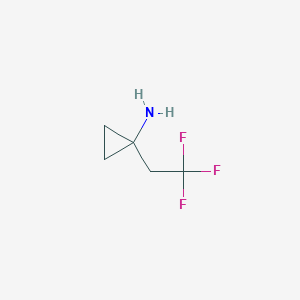

Cyclopropane Derivatives Synthesis

The synthesis of cyclopropylacetic acid derivatives from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes provides a method for creating polyunsaturated (amino)carbene complexes and cyclopropane derivatives. This research is foundational in organic synthesis, offering pathways to synthesize complex molecules that could be used in pharmaceuticals and agrochemicals (Papagni, Maiorana, Licandro, Manzotti, & Baldoli, 2001).

Insecticidal Activity

The preparation and study of substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids reveal their potential as insecticides. Understanding the chemical structure and activity relationship of these compounds could lead to the development of new insecticidal agents, showcasing the importance of chemical synthesis in agricultural sciences (Nepomuceno, Pinheiro, & Coelho, 2007).

Synthesis of Highly Substituted Acylcyclopropanes

The enantio- and diastereoselective synthesis of acylcyclopropanes from homoaldol products highlights innovative methods in organic chemistry for creating chiral molecules. These methods are vital for the pharmaceutical industry, where the synthesis of chiral drugs with high purity is crucial (Kalkofen, Brandau, Uenaldi, Fröhlich, & Hoppe, 2005).

Coordination Chemistry and Frameworks

The study of sodium ions directed self-assembly with pyridinedicarboxylate ligands into 3D frameworks sheds light on coordination chemistry and materials science. These frameworks have potential applications in catalysis, gas storage, and separation technologies. Understanding the assembly and properties of these frameworks could lead to the development of novel materials with specific functions (Huang, Xie, Cui, Gou, & Li, 2005).

Eigenschaften

IUPAC Name |

sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.Na/c13-9(7-5-8(7)10(14)15)12-6-1-3-11-4-2-6;/h1-4,7-8H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNDOUDKDIDBHC-KZYPOYLOSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)

![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)

![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)

![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)